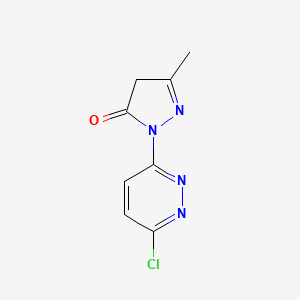

1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

2-(6-chloropyridazin-3-yl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c1-5-4-8(14)13(12-5)7-3-2-6(9)10-11-7/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDASDUGTBNZTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its potential as an anti-cancer agent, anti-inflammatory effects, and its role in inhibiting amyloid fibril formation.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazolone core substituted with a chloropyridazine moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antitumor properties. In vitro assays showed that the compound inhibits cell proliferation in various cancer cell lines, including glioblastoma (LN-229) and lung carcinoma (NCI-H460). The mechanism of action appears to involve the inhibition of tubulin polymerization, which is vital for cancer cell division and growth .

Table 1: In Vitro Antitumor Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| LN-229 (Glioblastoma) | 5.0 | |

| NCI-H460 (Lung Carcinoma) | 7.2 | |

| HCT-116 (Colorectal) | 6.8 |

Inhibition of Amyloid Fibril Formation

The compound has also been identified as a potent inhibitor of β-amyloid fibril formation, making it a candidate for Alzheimer's disease treatment. The mechanism involves stabilizing soluble oligomers and preventing their aggregation into fibrils, which are implicated in neurodegeneration .

Antimicrobial Properties

In addition to its antitumor effects, this compound has shown antimicrobial activity against various pathogens. Studies indicate that it possesses significant antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA) and antifungal activity against Aspergillus niger.

Table 2: Antimicrobial Activity

Case Studies

A notable case study involved the synthesis of derivatives based on this compound, which were tested for enhanced biological activity. Modifications to the pyrazolone structure led to compounds with improved potency against cancer cell lines and better inhibition of amyloid fibril formation .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituent differences are summarized below:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (Cl, F) on aromatic rings improve stability and polarity, while bulky groups (carbazole) may reduce solubility .

- Heterocyclic vs.

Physicochemical Properties

Comparative data for select compounds:

Key Observations :

- Polarity : The target compound’s pyridazine ring likely increases polarity compared to phenyl analogs, but the Cl substituent may counteract this by enhancing hydrophobicity.

- Solubility : Bulky substituents (e.g., carbazole in VUGX01) drastically reduce solubility, while methoxy groups improve it .

Key Observations :

- Mechanistic Diversity : Pyrazol-5-one derivatives exhibit varied mechanisms (e.g., VUGX01 acts on GPCRs, while others target kinases) .

Q & A

Q. What are the common synthetic routes for preparing 1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one?

The compound is typically synthesized via cyclocondensation reactions. A standard method involves reacting hydrazine hydrate with α,β-unsaturated ketones under reflux in acetic acid for 5–6 hours. For example, analogous pyrazol-5-one derivatives were prepared by refluxing 1-(tetrazol-1-yl)propenones with hydrazine hydrate, followed by crystallization from ethanol to isolate the product . Key parameters include stoichiometric control of the hydrazine reagent and monitoring reaction progress via TLC.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) using SHELXL is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or DMSO). Data collection involves MoKα radiation (λ = 0.71073 Å) at 293 K, with refinement parameters like R-factor < 0.05 for high accuracy. For example, a related pyrazol-5-one derivative (C18H14Cl2N2O2) was analyzed in a triclinic P1 space group with unit cell dimensions a = 7.5041 Å, b = 15.4848 Å, and c = 15.5589 Å .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., pyridazine CH vs. pyrazole CH₂).

- IR : Peaks at 1650–1700 cm⁻¹ for carbonyl (C=O) and 3100–3300 cm⁻¹ for NH stretches.

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification.

- Catalysts : Lewis acids like ZnCl₂ or Ce(SO₄)₂ can accelerate cyclocondensation.

- Temperature Control : Reflux at 80–100°C minimizes side products (e.g., over-oxidized byproducts).

- Workup : Sequential washing with NaHCO₃ (to remove excess acid) and recrystallization improve purity .

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., unexpected tautomerism in NMR vs. rigid X-ray structures) require:

- Dynamic NMR Studies : To detect tautomeric equilibria in solution.

- Polymorphism Screening : Test crystallization in multiple solvents (e.g., methanol vs. acetonitrile).

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, as seen in triclinic systems .

Q. What strategies are used to evaluate its bioactivity in diabetic models?

- In Vitro Antioxidant Assays : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .

- In Vivo Antidiabetic Models : Streptozotocin-induced diabetic rats (50 mg/kg dose, 14-day study). Parameters include blood glucose, insulin levels, and lipid peroxidation markers (MDA). Active derivatives (e.g., 4b, 4g, 4h) showed glucose reduction >40% .

- Molecular Docking : Target enzymes like α-glucosidase or PPAR-γ using AutoDock Vina with PyRx software .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Related Pyrazol-5-one Derivatives

| Parameter | Value (Example Compound ) |

|---|---|

| Space Group | P1 |

| a (Å) | 7.5041 |

| b (Å) | 15.4848 |

| c (Å) | 15.5589 |

| α (°) | 71.963 |

| β (°) | 80.731 |

| γ (°) | 76.832 |

| Refinement R-Factor | 0.042 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.